molecular formula C9H16O B2385595 1-Cyclobutyl-2,2-dimethylpropan-1-one CAS No. 80875-33-8

1-Cyclobutyl-2,2-dimethylpropan-1-one

Cat. No. B2385595
CAS RN: 80875-33-8
M. Wt: 140.226
InChI Key: OHUBVXYJTFFATH-UHFFFAOYSA-N
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Description

“1-Cyclobutyl-2,2-dimethylpropan-1-one” is a chemical compound that belongs to the family of ketones. It has a molecular formula of C9H16O and a molecular weight of 140.226 .


Molecular Structure Analysis

The molecular structure of “1-Cyclobutyl-2,2-dimethylpropan-1-one” consists of a cyclobutyl group attached to a 2,2-dimethylpropan-1-one group. Cycloalkanes like cyclobutane are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Production of Amines and Amides : The synthesis of new amines, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, has been explored through reactions involving cyclopropylacetylene and chloroalkynes, demonstrating the utility of cyclobutyl derivatives in the synthesis of complex organic compounds (Kozhushkov et al., 2010).

  • Cyclopropane Derivatives Synthesis : The conversion of gem-dimethyl groups into cyclopropanes via palladium-catalyzed sequential C-H activation and radical cyclization showcases the versatility of cyclobutyl derivatives in facilitating novel synthesis routes (Giri et al., 2006).

Chemical Reactivity and Stability

  • Study of Bisketenes : Research on the preparation and reactivity of silyl-substituted bisketenes, including the thermolysis of cyclobutene diones, highlights the stability and reactivity of cyclobutyl derivatives under various conditions, contributing to our understanding of their potential applications in synthetic chemistry (Zhao et al., 1993).

Enantioselective Catalysis

  • Catalysis in Cyclopropanation : The enantioselective cyclopropanation of styrenes and diazoacetates catalyzed by 3-oxobutylideneaminatocobalt(II) complexes demonstrates the application of cyclobutyl derivatives in achieving high enantioselectivity in chemical reactions, which is crucial for the synthesis of chiral compounds (Ikeno et al., 2001).

Chemical Bonding and Interaction Studies

  • Agostic Interactions in Cycloalkyl Complexes : The examination of C–H and C–C agostic interactions in cycloalkyl tris(pyrazolyl)boratoniobium complexes provides insights into the nature of chemical bonds and interactions in complexes containing cyclobutyl derivatives, contributing to the field of organometallic chemistry (Jaffart et al., 2003).

properties

IUPAC Name

1-cyclobutyl-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)8(10)7-5-4-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUBVXYJTFFATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-2,2-dimethylpropan-1-one

Synthesis routes and methods I

Procedure details

To a mixture of 118.5 g. (1.0 mole) of cyclobutylcarbonyl chloride and 99 g. (1.0 mole) cuprous chloride in 1000 ml. of dry ether under a nitrogen atmosphere is added dropwise 478 ml. (1.0 mole) of 2M t-butylmagnesium chloride in the same solvent. The addition is carried out at -5° to -15° C. The resulting mixture is poured into 500 ml. of 3M hydrochloric acid and 700 g. ice, the organic layer is separated and washed successively with water, sodium bicarbonate solution, brine and dried (MgSO4). The dried ether extract is evaporated at reduced pressure and the residue distilled to provide t-butylcyclobutylketone.
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Synthesis routes and methods II

Procedure details

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